N-Dansyl-L-serine cyclohexylammonium salt

Description

BenchChem offers high-quality N-Dansyl-L-serine cyclohexylammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Dansyl-L-serine cyclohexylammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

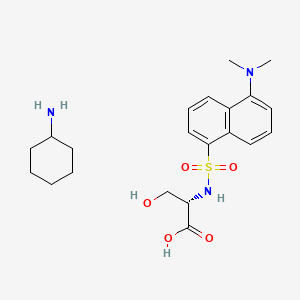

cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S.C6H13N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;7-6-4-2-1-3-5-6/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5,7H2/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVMXASXEDTEQO-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CO)C(=O)O.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201483 |

Source

|

| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)L-serine, compound withcyclohexylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53332-28-8 |

Source

|

| Record name | L-Serine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53332-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)L-serine, compound withcyclohexylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053332288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)L-serine, compound withcyclohexylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]L-serine, compound with cyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and chemical structure of N-Dansyl-L-serine cyclohexylammonium salt

Technical Guide: N-Dansyl-L-serine Cyclohexylammonium Salt – Structural Characterization and Bioanalytical Applications

Executive Summary

N-Dansyl-L-serine cyclohexylammonium salt is a stable, fluorescent derivative of the amino acid L-serine. It serves as a critical reference standard in proteomic analysis, specifically for N-terminal sequencing and amino acid quantification via High-Performance Liquid Chromatography (HPLC). Unlike the hygroscopic free acid form, the cyclohexylammonium salt offers superior crystallinity and stability, ensuring precise gravimetric preparation for analytical workflows. This guide details its physicochemical properties, structural logic, and validated protocols for its application in bioanalysis.

Chemical Identity & Structural Analysis

The compound is a salt complex formed between N-Dansyl-L-serine (the anionic fluorophore) and cyclohexylamine (the cationic counter-ion).

Core Chemical Data

| Parameter | Specification |

| Chemical Name | N-Dansyl-L-serine cyclohexylammonium salt |

| CAS Number | 53332-28-8 (L-isomer salt) |

| Molecular Formula | |

| Molecular Weight | 437.55 g/mol (Salt) / 338.38 g/mol (Free Acid) |

| Appearance | Yellow to yellow-orange crystalline powder |

| Solubility | Soluble in Methanol, Acetonitrile, DMF; sparingly soluble in water |

Structural Logic & Visualization

The stability of this reagent is derived from the acid-base neutralization between the sulfonic acid/carboxylic acid moieties and cyclohexylamine.

Figure 1: Structural assembly of the salt complex. The cyclohexylammonium cation stabilizes the carboxylate of the Dansyl-Serine anion, preventing degradation and hygroscopicity.

Physicochemical Properties

Fluorescence Characteristics

The Dansyl fluorophore (5-dimethylaminonaphthalene-1-sulfonyl) exhibits solvatochromism , meaning its emission spectrum shifts based on solvent polarity.

-

Excitation Max (

): 330–340 nm (Peak typically at 335 nm) -

Emission Max (

): 500–550 nm (Green fluorescence)-

Non-polar solvents (e.g., Dioxane): Blue-shift, high quantum yield (~0.7).

-

Polar solvents (e.g., Water): Red-shift, lower quantum yield (~0.1).

-

Stability Advantages

The cyclohexylammonium salt form is preferred over the free acid because:

-

Crystallinity: It forms defined crystals rather than amorphous oils.

-

Non-Hygroscopic: It resists water absorption, ensuring accurate weighing for standard curve preparation.

-

Shelf-Life: Enhanced stability against oxidative degradation when stored at -20°C in the dark.

Applications in Bioanalysis

HPLC Reference Standard

In amino acid analysis, proteins are hydrolyzed and reacted with Dansyl Chloride. The resulting mixture is separated via Reverse-Phase HPLC.[1][2] N-Dansyl-L-serine cyclohexylammonium salt is used as an external standard to identify the serine peak based on retention time and fluorescence response.

N-Terminal Sequencing (Dansyl Method)

Historically used in the Sanger method, Dansyl Chloride labels the N-terminal amino acid of a peptide. After acid hydrolysis, the N-Dansyl-amino acid resists hydrolysis (unlike peptide bonds) and can be identified. This salt provides the specific reference for identifying Serine at the N-terminus.

Fluorescent Probing

Due to its environmental sensitivity, Dansyl-Serine is used to probe hydrophobic binding pockets in proteins (e.g., Human Serum Albumin). Upon binding to a hydrophobic site, its fluorescence intensity increases significantly, and the emission peak shifts to the blue region (480–500 nm).

Experimental Protocol: HPLC Analysis

Objective: Preparation and analysis of N-Dansyl-L-serine as a calibration standard.

Reagents Required

-

N-Dansyl-L-serine cyclohexylammonium salt (Reference Standard)

-

Acetonitrile (HPLC Grade)

-

Formic Acid or Acetate Buffer (pH 3.0–4.0)

-

Milli-Q Water

Workflow Diagram

Figure 2: Analytical workflow for quantifying Dansyl-Serine using Reverse-Phase HPLC.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Weigh exactly 4.38 mg of N-Dansyl-L-serine cyclohexylammonium salt.

-

Dissolve in 10 mL of Acetonitrile (ACN) to yield a 1.0 mM stock solution.

-

Note: Correct for the salt molecular weight (437.55) to determine the molar concentration of the active Dansyl-Serine moiety.

-

-

Chromatographic Conditions:

-

Detection:

-

Set Fluorescence Detector (FLD) to Ex: 335 nm and Em: 518 nm .

-

Alternatively, use UV detection at 254 nm (less sensitive).

-

-

Data Analysis:

-

The Dansyl-Serine peak typically elutes early in the gradient due to the polarity of the serine hydroxyl group relative to hydrophobic amino acids like Leucine.

-

Construct a calibration curve (Area vs. Concentration) to quantify Serine in unknown samples.

-

References

-

Sigma-Aldrich. Dansyl-L-alanine cyclohexylammonium salt Product Specification. (Note: Reference for salt stoichiometry and general properties of Dansyl-amino acid salts).

-

PubChem. Dansyl-L-serine Compound Summary. National Library of Medicine.[3]

-

Tapuhi, Y., et al. Dansylation of Amino Acids for HPLC Analysis. Analytical Chemistry. (Standard protocol foundation).

-

Parchem. N-Dansyl-L-serine cyclohexylammonium CAS 53332-28-8 Data.

-

Molecular Probes (Thermo Fisher). Handbook of Fluorescent Probes and Research Chemicals - Dansyl Chloride Derivatives.

Sources

Solubility properties of N-Dansyl-L-serine cyclohexylammonium salt in aqueous vs organic solvents

[1]

Executive Summary

N-Dansyl-L-serine cyclohexylammonium salt (DNS-Ser[1][2]·CHA) acts as a critical fluorescent probe and building block in proteomic research.[1] Its utility is defined by the tension between its fluorophore (Dansyl) and its amino acid core (Serine), stabilized by a bulky organic counterion (Cyclohexylammonium).[1]

This guide provides a definitive analysis of its solubility behavior. Unlike simple inorganic salts, the cyclohexylammonium counterion imparts unique amphiphilic properties, optimizing the compound for organic solubility while complicating aqueous applications. Mastering these solvent interactions is prerequisite for accurate stock preparation, efficient purification, and reliable fluorescence assays.

Chemical Identity & Structural Determinants

To predict solubility, one must deconstruct the molecule into its three functional domains. The solubility profile is not static; it is a dynamic equilibrium driven by these competing moieties.

| Domain | Chemical Nature | Solubility Driver |

| Dansyl Group | Naphthalene ring system | Hydrophobic / Lipophilic. Drives solubility in organic solvents (Acetone, DMSO, MeOH).[1] Responsible for π-π stacking and fluorescence.[1] |

| L-Serine Moiety | Hydrophilic. The hydroxyl group and carboxylic acid provide hydrogen bonding sites, aiding aqueous compatibility.[1] | |

| Cyclohexylammonium (CHA) | Bulky organic cation | Amphiphilic / Lipophilic. Unlike Na |

The "Ion-Pair" Effect

In organic solvents with low dielectric constants (e.g., Chloroform, Dichloromethane), DNS-Ser[1]·CHA exists largely as a tight ion pair .[1] This prevents the charge from hindering dissolution in non-polar media. In water, this pair dissociates, exposing the hydrophobic bulk of the Dansyl and Cyclohexyl groups to the aqueous network, often leading to aggregation or precipitation at high concentrations.

Solubility Profile Analysis

Organic Solvents (Primary Solvation)

Organic solvents are the preferred medium for stock solution preparation.[1] The lipophilic nature of the Dansyl and CHA groups dominates, allowing for high-concentration stability.

-

Polar Aprotic Solvents (DMSO, DMF): Excellent Solubility (>10 mg/mL). [1]

-

Mechanism: These solvents effectively solvate the aromatic Dansyl ring and the polar ionic core without requiring hydrogen bond donation.

-

Recommendation: Use Anhydrous DMSO for primary stock solutions (10–50 mM) to prevent hydrolysis or degradation over time.[1]

-

-

Alcohols (Methanol, Ethanol): Good Solubility. [1]

-

Mechanism: The hydroxyl group of serine interacts favorably with alcohol solvents. The CHA salt form prevents the "oiling out" often seen with free acid forms.

-

Note: Ethanol is often used for recrystallization of CHA salts.

-

Aqueous Solvents (Secondary Solvation)

Water presents a challenging environment for DNS-Ser[1]·CHA due to the "Hydrophobic Effect."

-

Pure Water: Sparingly Soluble / Kinetic Instability.

-

While the salt form is more soluble than the free acid, the bulky hydrophobic regions disrupt the water structure. High concentrations (>1 mM) may result in micellar aggregation or gradual precipitation.[1]

-

-

Aqueous Buffers (pH 7.4): Moderate Solubility. [1]

-

Solubility is pH-dependent.[1][3] At neutral pH, the carboxylate is ionized. However, the presence of high ionic strength buffers (e.g., PBS) can induce "salting out" of the hydrophobic CHA salt.

-

Critical Warning: Fluorescence is significantly quenched in aqueous environments due to proton transfer from water to the excited state of the fluorophore.

-

Comparative Solubility Matrix

| Solvent System | Solubility Rating | Primary Application |

| DMSO / DMF | High (+++++) | Stock solution storage; reaction solvent.[1] |

| Methanol / Ethanol | High (++++) | Chromatographic mobile phases; recrystallization.[1] |

| Acetone / Acetonitrile | Moderate/High (++++) | Organic synthesis; HPLC gradients.[1] |

| Water / PBS | Low/Moderate (++) | Biological assays (requires dilution from organic stock).[1] |

| Chloroform | Moderate (+++) | Extraction; exploiting the lipophilic CHA counterion.[1] |

Mechanistic Visualization

The following diagram illustrates the competing solvation shell dynamics that dictate the stability of DNS-Ser[1]·CHA in different media.

Figure 1: Solvation dynamics.[1] Organic solvents stabilize the bulky hydrophobic domains and ion pairs, while aqueous environments drive dissociation and fluorescence quenching.

Operational Protocols

Preparation of Stable Stock Solutions

Objective: Create a long-term storage solution that avoids freeze-thaw degradation and precipitation.

-

Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1]

-

Concentration: Prepare a 10 mM to 50 mM stock.

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C .

-

Shelf Life: >6 months if kept dry and dark.[1]

-

Aqueous Dilution (The "Crash-Out" Prevention)

Objective: Introduce the probe into an aqueous assay without precipitating the compound.[1]

-

Stepwise Dilution: Never add solid salt directly to water.[1]

-

Protocol:

-

Troubleshooting: If turbidity occurs, sonicate for 30 seconds or add a non-ionic detergent (e.g., 0.1% Tween-20) to stabilize the hydrophobic dansyl moiety.[1]

Fluorescence Characterization Workflow

Objective: Verify solution integrity via solvatochromism.

Figure 2: Validation workflow. A blue-shift and high intensity in Methanol confirms structural integrity; red-shift and quenching in water is normal behavior.[1]

Applications & Implications

-

Peptide Synthesis: The CHA salt is often used as a stable precursor. The cyclohexylammonium group makes the amino acid soluble in organic reaction media (DCM/DMF) used for coupling, unlike the sodium salt which would require phase transfer catalysts.

-

Environmental Sensing: The solubility difference is exploited in "turn-on" sensors.[1] The probe is non-fluorescent in aqueous bulk but lights up when it enters a hydrophobic pocket (e.g., protein binding site or micelle core).

-

Chiral Separation: In HPLC, the CHA salt is used in methanol/water mobile phases. The bulky counterion can influence retention times and resolution on chiral columns by participating in the stationary phase interaction.

References

-

Sigma-Aldrich. N-Dansyl-L-alanine cyclohexylammonium salt Product Sheet. (Analogous physicochemical data for Dansyl-amino acid CHA salts).

-

Chen, R. F. (1967).[1][5] "Fluorescence of dansyl amino acids in organic solvents and protein solutions." Archives of Biochemistry and Biophysics, 120(3), 609-620.[1] [1]

-

Cayman Chemical. Dansyl Chloride Product Information & Solubility Data. (Foundational solubility data for the Dansyl moiety).

-

PubChem. Dansyl-L-serine Compound Summary (CID 598788).[1] National Library of Medicine.[1]

-

Needham, T. E. (1970).[1][3] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. (General principles of amino acid solubility in hydroalcoholic systems).

A Technical Guide to Dansyl-Amino Acids in Protein Footprinting and Structural Biology

Abstract

Mass spectrometry (MS)-based protein footprinting has emerged as a powerful tool for investigating protein higher-order structure, dynamics, and interactions.[1][2][3] This guide provides an in-depth technical overview of the application of dansyl-amino acids, generated through covalent labeling with dansyl chloride, in protein footprinting workflows. We will explore the underlying chemical principles, detail robust experimental protocols, and discuss the applications of this technique in mapping solvent accessibility, defining protein-ligand interfaces, and characterizing conformational changes. This document is intended for researchers and drug development professionals seeking to leverage covalent labeling-MS to gain critical insights into protein structure and function, particularly for systems not amenable to traditional high-resolution methods like X-ray crystallography or NMR.[4][5]

Introduction: The Imperative for Structural Insights in Solution

A protein's function is intrinsically linked to its three-dimensional structure and dynamic behavior in its native environment.[6] While high-resolution techniques provide atomic-level detail, they often require crystallization or are limited by protein size and complexity.[5][7] Covalent labeling, coupled with mass spectrometry (CL-MS), offers a complementary approach to probe protein architecture directly in solution.[4][7][8]

The core principle of protein footprinting is to "mark" the solvent-accessible surfaces of a protein with a chemical probe.[2][3][9] By comparing the labeling pattern of a protein in different states (e.g., apo vs. ligand-bound), one can infer which regions have become protected or exposed.[5][9] This differential labeling provides a "footprint" of a binding partner or reveals regions undergoing conformational change.[9][10] Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that has found renewed utility in this field due to its favorable characteristics: small size, reactivity with multiple nucleophilic residues, and the fluorescent nature of its adducts.[6][11][12]

The Reagent: Chemistry and Reactivity of Dansyl Chloride

Dansyl chloride is an amine-reactive compound that forms stable sulfonamide bonds with primary and secondary amines.[11] Its primary targets on a protein are the ε-amino group of lysine residues and the N-terminal α-amino group.[13][14][15] However, it can also react with other nucleophilic side chains, including those of tyrosine, histidine, and cysteine, expanding its utility as a footprinting reagent.[14]

Mechanism of Action: The reaction proceeds via nucleophilic attack by the unprotonated amine on the sulfonyl chloride. This necessitates alkaline pH conditions (typically pH 9.5-10) to ensure a significant population of deprotonated, reactive amine groups.[14][16]

-

Primary Targets: Lysine (ε-NH2), N-terminus (α-NH2)

-

Secondary Targets: Tyrosine (-OH), Histidine (imidazole), Cysteine (-SH)

-

Reaction Conditions: Alkaline pH (9.5-10), often in an aqueous-organic mixture to aid solubility.[16]

The small size of the dansyl group (~219 Da) is a key advantage, as it minimizes the risk of inducing significant structural perturbations in the target protein upon labeling—a critical consideration for maintaining the integrity of the native structure during the experiment.[6][17]

The Core Workflow: Dansyl Footprinting Coupled with Mass Spectrometry

The experimental workflow is a multi-step process that translates differential solvent accessibility into quantifiable mass shifts at the peptide level. The goal is to compare the extent of dansylation on specific residues between two or more protein states.

Detailed Experimental Protocol

This protocol provides a self-validating framework. The key is consistency: both protein states must be treated identically in parallel, with the only variable being the presence of the ligand or the condition being tested.

1. Sample Preparation:

-

Prepare the protein of interest in two separate states (e.g., State A: Apo-protein; State B: Protein + saturating concentration of ligand).

-

Causality: It is critical to ensure the buffer system does not contain primary amines (e.g., Tris) that would compete with the protein for labeling. Buffers like HEPES or phosphate are suitable, adjusted to the optimal pH for labeling (e.g., pH 9.5).[6] The protein concentration should be optimized to ensure sufficient signal in the MS analysis while minimizing aggregation.

2. Labeling Reaction:

-

Prepare a fresh stock solution of dansyl chloride in an organic solvent like acetonitrile or acetone.[16][18] Dansyl chloride hydrolyzes in aqueous solutions, so it must be added to the protein solution immediately before starting the reaction.[6]

-

Add a molar excess of dansyl chloride to each protein sample to initiate the labeling reaction. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).[16]

-

Causality: The reaction time and reagent concentration are critical parameters. Insufficient labeling yields poor data, while excessive labeling can perturb the protein's structure.[19] Pilot experiments are essential to determine conditions that provide detectable labeling without causing unfolding or aggregation. Monitoring labeling kinetics is a reliable way to ensure structural integrity is preserved.[8][19]

3. Quenching:

-

Terminate the reaction by adding a quenching reagent containing a high concentration of a primary amine, such as ammonium hydroxide or Tris buffer, to consume all unreacted dansyl chloride.[18]

-

Causality: Effective quenching is vital to stop the reaction precisely at the same time point for all samples, ensuring that any observed differences are due to the protein's state, not variations in reaction time.

4. Sample Processing for MS Analysis:

-

Denature the labeled protein samples (e.g., with urea or guanidinium chloride).

-

Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

-

Causality: This standard proteomics workflow unfolds the protein completely, ensuring that the subsequent enzymatic digestion is efficient and reproducible across the entire protein sequence.

-

Perform a buffer exchange or protein precipitation (e.g., acetone precipitation) to remove denaturants and excess reagents.

-

Digest the protein into smaller peptides using a protease like trypsin, which cleaves C-terminal to lysine and arginine residues.[20]

-

Causality: Digestion is necessary to generate peptides of a suitable size for analysis by tandem mass spectrometry. This allows for the precise localization of modification sites.[1][21]

5. LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The MS1 scan measures the mass-to-charge ratio of the intact peptides, allowing for the quantification of labeled vs. unlabeled versions of each peptide.

-

The MS2 scan fragments the peptides, providing sequence information that confirms the peptide's identity and pinpoints the exact site(s) of dansylation.[2]

-

Causality: The relative abundance of a dansylated peptide in State A versus State B is the core readout. A decrease in labeling in the ligand-bound state indicates that the residue is protected by the ligand, either through direct contact or an allosteric conformational change.

Applications in Structural Biology and Drug Development

The insights gained from dansyl footprinting are highly valuable across various research and development stages.

Mapping Ligand and Drug Binding Sites

By comparing the labeling patterns of a protein in the presence and absence of a small molecule, researchers can identify peptides with significantly reduced modification levels. These "protected" regions form the footprint of the binding site.

Probing Conformational Changes

Protein function often involves transitions between different conformational states. Dansyl footprinting can capture these changes by revealing regions that become more or less solvent-accessible upon activation, inhibition, or mutation.

Characterizing Protein-Protein Interaction Interfaces

Similar to ligand binding, the interface of a protein-protein complex will be protected from solvent and thus from dansyl labeling. Comparing the labeling of the individual proteins with that of the complex can delineate the interaction surfaces.[6]

Data Presentation and Interpretation

Quantitative data from differential footprinting experiments are best summarized in a table. The key metric is the "protection factor," often calculated as the ratio of modification levels between the two states.

| Peptide Sequence | Residue Modified | Modification Level (Apo State) | Modification Level (Bound State) | Protection Factor (Apo/Bound) |

| FVEGNSAQK | K121 | 85% | 15% | 5.67 |

| AYLPSLDPA | Y156 | 60% | 55% | 1.09 |

| DIATYTEVL | Y203 | 72% | 10% | 7.20 |

| VGYVSVGWGR | R250 | 5% | 4% | 1.25 |

Interpretation: In the table above, peptides containing K121 and Y203 show significant protection factors, suggesting these residues are located within the ligand-binding site. In contrast, Y156 and R250 show minimal change, indicating they are likely distal to the binding interface and not involved in any major allosteric conformational changes.

Advantages and Limitations

Advantages:

-

Solution-Phase Analysis: Provides structural information in a more physiologically relevant context than solid-state methods.[1]

-

Broad Applicability: Can be applied to a wide range of protein sizes and complexities, including systems that are difficult to crystallize.[4][5]

-

Irreversible Labeling: The stable covalent bond formed by dansyl chloride avoids the issue of label loss or scrambling that can complicate other methods like hydrogen-deuterium exchange (HDX).[19]

-

Small, Minimally Perturbing Probe: The small size of the dansyl group is less likely to alter the native protein structure compared to larger fluorescent dyes.[6][17]

Limitations:

-

Potential for Perturbation: Despite its small size, any covalent modification carries a risk of altering the local or global protein structure. Careful validation, such as monitoring labeling kinetics, is necessary.[8][22]

-

pH Sensitivity: The requirement for alkaline pH may not be suitable for all proteins, as it could compromise their stability or native conformation.

-

Incomplete Coverage: Labeling is limited to reactive, solvent-accessible residues. Buried regions or areas lacking reactive side chains will not be probed.

-

Hydrolysis: Dansyl chloride is unstable in aqueous solutions and can be hydrolyzed to dansyl acid, which can complicate analysis. Reagents must be freshly prepared.[6]

Conclusion

Dansyl-amino acid footprinting, integrated with modern mass spectrometry, is a robust and versatile technique for probing protein structure and dynamics in solution. Its ability to map interaction interfaces and detect conformational changes provides invaluable information for fundamental biology and applied drug discovery. While it is not a replacement for high-resolution structural methods, it serves as a powerful complementary tool, delivering critical insights where other techniques fall short. The careful design of experiments, including rigorous controls and validation steps, is paramount to generating trustworthy and interpretable structural data.

References

-

Espy, R. D., et al. (2018). Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions. PubMed. [Link]

-

Limpikirati, P. (n.d.). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. UMass Amherst. [Link]

-

Szerkus, O. (2019). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]

-

Walker, J. M. (1986). The Dansyl Method for Identifying N-Terminal Amino Acids. Springer Nature Experiments. [Link]

-

Espy, R. D., et al. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC. [Link]

-

Limpikirati, P., et al. (2019). Covalent Labeling/Mass Spectrometry of Monoclonal Antibodies with Diethylpyrocarbonate: Reaction Kinetics for Ensuring Protein Structural Integrity. PMC. [Link]

-

Gau, B. C., et al. (2019). Protein Footprinting Comes of Age: Mass Spectrometry for Biophysical Structure Assessment. PMC. [Link]

-

Chang, H. (2010). Dansyl Chloride Standard Operating Procedures. UCLA-DOE Institute. [Link]

-

Larson, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]

-

Wikipedia Contributors. (n.d.). Dansyl chloride. Wikipedia. [Link]

-

Lu, Y., et al. (2021). Mass Spectrometry-Based Protein Footprinting for Protein Structure Characterization. ACS Publications. [Link]

-

Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. PubMed. [Link]

-

Limpikirati, P., et al. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. JoVE. [Link]

-

Harris, E. L. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. PubMed. [Link]

-

LibreTexts. (2019). Amino Acid Analysis and Chemical Sequencing. Chemistry LibreTexts. [Link]

-

De-Cremer, K., et al. (2017). Future Directions of Structural Mass Spectrometry using Hydroxyl Radical Footprinting. PMC. [Link]

-

NeoProteomics. (n.d.). Protein Footprinting – Introduction to Covalent Labeling Technology. NeoProteomics. [Link]

-

Kadek, A., et al. (2018). Comparison of hydroxyl radical footprinting and site-directed chemical probing methods. ResearchGate. [Link]

-

Larson, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. ResearchGate. [Link]

-

Jones, L. M., et al. (2018). Structural Mass Spectrometry of Proteins Using Hydroxyl Radical Based Protein Footprinting. ACS Publications. [Link]

-

Li, W., et al. (2021). Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications. PMC. [Link]

-

St-Gelais, D., et al. (2022). The Path Forward for Protein Footprinting, Covalent Labeling, and Mass Spectrometry-Based Protein Conformational Analyses. PMC. [Link]

-

Lu, Y., et al. (2021). Mass Spectrometry-Based Protein Footprinting for Protein Structure Characterization. PMC. [Link]

-

Larson, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. R Discovery. [Link]

-

Larson, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. PubMed. [Link]

-

Guo, J., et al. (2017). Targeted quantification of amino acids by dansylation. PMC. [Link]

-

Larson, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. OSTI.GOV. [Link]

Sources

- 1. Protein Footprinting Comes of Age: Mass Spectrometry for Biophysical Structure Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry-Based Protein Footprinting for Protein Structure Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DSpace [scholarworks.umass.edu]

- 9. neoproteomics.net [neoproteomics.net]

- 10. researchgate.net [researchgate.net]

- 11. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 12. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 14. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Covalent Labeling/Mass Spectrometry of Monoclonal Antibodies with Diethylpyrocarbonate: Reaction Kinetics for Ensuring Protein Structural Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]

- 22. The Path Forward for Protein Footprinting, Covalent Labeling, and Mass Spectrometry-Based Protein Conformational Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability Profile & Storage Protocol for N-Dansyl-L-serine Salt Powder

Executive Summary

N-Dansyl-L-serine (Dns-Ser) is a robust fluorescent derivative widely used in protein sequencing and structural biology.[1] While the sulfonamide linkage confers significant chemical resistance compared to other conjugates, the fluorophore’s sensitivity to environmental factors—specifically photon flux and moisture—demands a rigorous storage protocol.[1]

This guide defines the stability profile of Dns-Ser salt powder at -20°C. Under the "Gold Standard" protocol defined herein, the compound exhibits a shelf life exceeding 24 months with <2% degradation.[1] The primary failure modes are not thermal decomposition, but rather photobleaching and hydrolytic cleavage driven by improper moisture management during freeze-thaw cycles.[1]

Chemical Basis of Stability

To understand the storage requirements, we must first dissect the molecular vulnerabilities of the compound.[1]

The Sulfonamide Linkage

The core stability of Dns-Ser arises from the sulfonamide bond connecting the dimethylaminonaphthalene (dansyl) fluorophore to the L-serine backbone.[1] Unlike ester or amide bonds, the sulfonamide linkage is highly resistant to acid hydrolysis.[1] This allows the compound to survive harsh conditions (e.g., 6M HCl hydrolysis) that break peptide bonds, a property exploited in N-terminal sequencing [1].[1]

Fluorescence & Photophysics

The dansyl group exhibits strong fluorescence (Excitation ~330-340 nm; Emission ~530-540 nm) due to an intramolecular charge transfer (ICT) state.[1]

-

Vulnerability: This excited state is susceptible to oxidative radical formation when exposed to UV/visible light in the presence of oxygen.[1] Long-term exposure leads to photobleaching , resulting in a non-fluorescent breakdown product (often dansic acid or sulfonamide radical derivatives) [2].[1]

Hygroscopicity of the Salt Form

Dns-Ser is typically supplied as a salt (e.g., piperidinium or cyclohexylammonium) to enhance crystallinity and solubility.[1]

-

Risk: Salts are inherently hygroscopic.[1] At -20°C, the primary risk is not chemical reaction, but condensation upon retrieval.[1] If a cold vial is opened in humid air, water condenses on the powder.[1] This adsorbed water creates a micro-aqueous environment that facilitates slow hydrolysis of the sulfonamide bond to Dansic Acid (Dns-OH) and free Serine over months of storage [3].[1]

Storage Protocol: The "Gold Standard"

This protocol is designed to be self-validating : if followed, the physical state of the compound confirms its integrity.[1]

Primary Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate negligible thermal degradation at this energy state.[1] |

| Container | Amber Glass Vial | Blocks UV/Vis radiation to prevent photolysis.[1] |

| Closure | PTFE-lined Cap + Parafilm | PTFE provides a chemical barrier; Parafilm prevents gas exchange.[1] |

| Atmosphere | Argon or N₂ Flush | Displaces O₂, mitigating oxidative photobleaching.[1] |

| Desiccant | Silica Gel Packet | Scavenges residual moisture trapped during closure.[1] |

The Critical Retrieval Workflow (Freeze-Thaw Management)

The majority of stability failures occur during use, not during storage.[1]

-

Retrieval: Remove the vial from -20°C.

-

Equilibration (CRITICAL): Allow the unopened vial to stand at Room Temperature (20-25°C) for 30 minutes .

-

Sampling: Weigh out the required amount quickly under low-light conditions.

-

Re-sealing: Flush with inert gas (if available), cap tightly, re-parafilm, and return to -20°C immediately.

Quality Control & Stability Testing

To verify the integrity of Dns-Ser stored at -20°C, a two-tiered testing approach is recommended.

Tier 1: Visual & TLC (Rapid Check)[1]

-

Visual: Powder should be a yellow/green crystalline solid.[1] Any "clumping" indicates moisture ingress.[1] Darkening indicates oxidation.[1]

-

TLC: Polyamide sheets or Silica Gel 60.[1]

Tier 2: HPLC-FLD (Quantitative Validation)

For critical drug development assays, quantitative purity must be established.[1]

Methodology:

-

Gradient: 10% B to 90% B over 20 mins.

Stability Diagram: The following diagram illustrates the logical flow for stability testing and decision making.

Figure 1: Decision-matrix workflow for validating N-Dansyl-L-serine stability prior to experimental use.

Degradation Pathways & Troubleshooting

Understanding how the molecule fails allows for better troubleshooting.[1]

| Impurity | Origin | Prevention Strategy |

| Dansic Acid (Dns-OH) | Hydrolysis of sulfonamide bond.[1] Catalyzed by moisture + acid/base traces.[1] | Strict desiccation; RT equilibration before opening.[1] |

| Dansylamide (Dns-NH₂) | Ammonolysis or synthesis byproduct.[1][2] | High-purity sourcing; usually stable once formed.[1] |

| Photobleached Product | Radical oxidation of fluorophore.[1] | Amber vials; minimize exposure to ambient light.[1] |

Mechanistic Pathway:

Figure 2: Primary degradation pathways for N-Dansyl-L-serine under storage stress.

References

-

Walker, J. M. (1994).[1] The Dansyl Method for Identifying N-Terminal Amino Acids. In: Basic Protein and Peptide Protocols. Methods in Molecular Biology, vol 32. Humana Press.[1][4] Link

-

Haugland, R. P. (2010).[1] The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Life Technologies. (General reference for Dansyl fluorophore photophysics).

-

Tapuhi, Y., et al. (1981).[1] Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Chemistry, 53(4), 609-615.[1] Link[1]

-

Sigma-Aldrich. (n.d.).[1] Product Information Sheet: Dansyl-L-Serine. (Standard commercial storage data: -20°C, protected from light).

Sources

CAS number and PubChem CID for N-Dansyl-L-serine cyclohexylammonium salt

An In-Depth Technical Guide to N-Dansyl-L-serine Cyclohexylammonium Salt and the Broader Landscape of Dansylated Amino Acids for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of N-Dansyl-L-serine cyclohexylammonium salt, situated within the broader and highly significant class of dansylated amino acids. While a specific are not indexed in major chemical databases, this guide leverages data from its constituent parts—Dansyl-L-serine and its racemic salt form—and analogous dansylated amino acid salts to provide a thorough understanding of its anticipated properties, synthesis, and applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the utilization of these powerful fluorescent probes in cutting-edge scientific inquiry.

Introduction: The Significance of Dansylated Amino Acids in Modern Research

The derivatization of amino acids with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, represents a cornerstone technique in biochemical and biomedical research.[1] This process, known as dansylation, covalently attaches the fluorescent dansyl group to the primary or secondary amino groups of amino acids, yielding stable and highly fluorescent sulfonamide adducts.[1][2] These dansylated amino acids have become indispensable tools for a multitude of applications, including N-terminal amino acid sequencing of proteins and peptides, highly sensitive amino acid analysis, and as environmentally sensitive fluorescent probes to investigate protein structure, dynamics, and ligand binding.[2][3][4]

The cyclohexylammonium salt form of dansylated amino acids, such as the topic of this guide, is often utilized to improve the handling and stability of the compound, rendering it as a readily weighable and soluble powder for experimental use.

A Note on Chemical Identifiers for N-Dansyl-L-serine Cyclohexylammonium Salt

An exhaustive search of prominent chemical databases, including CAS and PubChem, did not yield a specific CAS number or PubChem CID for N-Dansyl-L-serine cyclohexylammonium salt. However, identifiers for closely related compounds are available and provide a basis for understanding its chemical properties:

-

N-Dansyl-DL-serine cyclohexylammonium salt (racemic mixture): CAS Number 42808-14-0[5]

-

Dansyl-L-serine (the free acid form): PubChem CID 598788[6]

This guide will proceed by synthesizing information from these and other relevant dansylated amino acids to present a comprehensive technical profile.

Physicochemical Properties and Characterization

The utility of N-Dansyl-L-serine cyclohexylammonium salt and its analogs is fundamentally tied to the photophysical properties of the dansyl moiety. The dansyl group itself is largely non-fluorescent; however, upon conjugation with an amino acid, the resulting sulfonamide exhibits strong fluorescence with environmentally sensitive quantum yields and emission maxima.[3]

Table 1: Physicochemical Properties of Representative Dansylated Amino Acids

| Property | Dansyl-L-alanine cyclohexylammonium salt | Dansyl-L-serine (free acid) | General Dansyl Amino Acids |

| CAS Number | 53332-27-7[] | Not Applicable | Varies |

| PubChem CID | 6452802[8] | 598788[6] | Varies |

| Molecular Formula | C21H31N3O4S[8] | C15H18N2O5S[6] | Varies |

| Molecular Weight | 421.55 g/mol [8] | 338.4 g/mol [6] | Varies |

| Appearance | Typically a solid powder at room temperature[8] | Solid | Solid Powder |

| Fluorescence Excitation Max. | ~340 nm[] | ~340 nm | ~324-340 nm[6][] |

| Fluorescence Emission Max. | ~510 nm[] | ~510 nm | ~510-559 nm (highly solvent dependent)[6][] |

The significant Stokes shift (the difference between excitation and emission maxima) and the sensitivity of the emission wavelength to the polarity of the local environment are key advantages. When a dansylated amino acid moves from a polar (aqueous) environment to a non-polar (hydrophobic) one, such as binding to a protein pocket, a blue shift in the emission maximum and an increase in fluorescence quantum yield are typically observed. This phenomenon is the basis for its use in protein binding and conformational studies.[3]

Synthesis and Derivatization: The Dansylation Reaction

The synthesis of N-Dansyl-L-serine cyclohexylammonium salt involves a two-step process: the dansylation of L-serine followed by salt formation with cyclohexylamine.

The Dansylation Reaction: Mechanism and Protocol

The core of the synthesis is the reaction between dansyl chloride and the primary amino group of L-serine. This nucleophilic substitution reaction is typically carried out under alkaline conditions (pH 9.5-10) to ensure the amino group is deprotonated and thus sufficiently nucleophilic.[1]

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic sulfur atom of the sulfonyl chloride group in dansyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond. The hydrochloric acid generated is neutralized by the alkaline buffer.[9]

dot

Caption: The dansylation reaction of L-Serine.

Experimental Protocol: Dansylation of Amino Acids

This generalized protocol is a robust starting point for the dansylation of amino acids for subsequent analysis.

-

Sample Preparation: Dissolve the amino acid standard or sample in a 40 mM lithium carbonate buffer (pH 9.5).[10]

-

Reagent Preparation: Prepare a 10 mM solution of dansyl chloride in acetonitrile.[10]

-

Reaction: To 2 mL of the amino acid solution, rapidly add 1 mL of the dansyl chloride solution.[10] The reaction vessel should be protected from light as dansyl derivatives are photosensitive.[10]

-

Incubation: The mixture can be sonicated for 10 minutes and then allowed to stand at room temperature, or incubated at an elevated temperature (e.g., 38°C for 90-120 minutes or 60°C for 60 minutes) to drive the reaction to completion.[6][10]

-

Quenching: To consume excess dansyl chloride and prevent side reactions that can degrade the dansylated product, a quenching agent such as methylamine or ethylamine hydrochloride can be added.[11]

-

Extraction/Purification: The dansylated amino acid can be extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate for further purification or direct analysis.

Applications in Research and Drug Development

The unique properties of dansylated amino acids make them versatile tools in a variety of research and development applications.

Amino Acid Analysis and Protein Sequencing

Historically, dansylation was a key method for N-terminal sequencing of proteins (the "Dansyl-Edman" degradation).[2] Following derivatization of the N-terminal residue and acid hydrolysis of the peptide, the fluorescent dansyl-amino acid can be identified by chromatography.[2] While now largely superseded by automated Edman degradation and mass spectrometry, the high sensitivity of dansylation makes it valuable for the quantitative analysis of amino acids in complex biological samples, such as protein hydrolysates from hair or other tissues, using High-Performance Liquid Chromatography (HPLC).[12]

Fluorescent Probes for Protein Binding Assays

Dansylated amino acids are widely used as fluorescent probes to characterize ligand binding to proteins, most notably human serum albumin (HSA), which has two primary drug-binding sites.[13] The principle of these assays is competitive displacement. The dansylated amino acid binds to a specific site on the protein, and its fluorescence is measured. When a non-fluorescent drug candidate that binds to the same site is introduced, it displaces the dansylated amino acid into the aqueous solvent. This results in a decrease in fluorescence, which can be used to determine the binding affinity of the drug candidate.[13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. fs.usda.gov [fs.usda.gov]

- 6. researchgate.net [researchgate.net]

- 8. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 12. Simultaneous RP-HPLC-DAD determination of dansyl amino acids in chemically treated human hair | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 13. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

The Dansyl Fluorophore: A Deep Dive into the Mechanism of its Environmental Sensitivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group is a cornerstone of fluorescence spectroscopy, prized for its remarkable sensitivity to the polarity of its immediate molecular environment. This sensitivity, manifesting as significant shifts in emission wavelength and intensity, has established the dansyl fluorophore as an indispensable tool for probing the intricacies of biological systems. From elucidating protein-ligand interactions and conformational changes to characterizing the hydrophobicity of drug binding sites, the applications of dansyl derivatives are both broad and profound. This technical guide provides a comprehensive exploration of the fundamental photophysical principles that govern the environmental sensitivity of the dansyl group. We will delve into the core mechanism of intramolecular charge transfer, dissect the nuances of the excited state dynamics, and provide practical, field-proven insights into the experimental application of this versatile fluorescent probe.

The Heart of the Matter: The Photophysics of the Dansyl Chromophore

The environmental sensitivity of the dansyl group is not a mere empirical observation but is rooted in the fundamental principles of photochemistry and the unique electronic structure of the molecule. At its core, the phenomenon is driven by an Intramolecular Charge Transfer (ICT) process.

Upon absorption of a photon, the dansyl fluorophore is elevated from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). This excitation prompts a redistribution of electron density within the molecule. The dimethylamino group at the 5-position acts as an electron donor, while the sulfonyl group at the 1-position, attached to the naphthalene ring, serves as an electron acceptor. This "push-pull" electronic configuration is the key to its environmental sensitivity.[1]

The excited state of the dansyl group has a significantly larger dipole moment than its ground state. It is this change in dipole moment that makes the fluorophore so exquisitely sensitive to the polarity of its surroundings. In a polar solvent, the solvent molecules will reorient themselves around the excited state dipole, a process known as solvent relaxation . This reorientation stabilizes the excited state, lowering its energy. The energy of the emitted photon is correspondingly lower, resulting in a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. Conversely, in a non-polar, hydrophobic environment, solvent relaxation is minimal, and the emission occurs at higher energy, resulting in a blue-shift (a shift to shorter wavelengths).

The Jablonski Diagram: Visualizing the Journey of an Excited Electron

The photophysical processes of absorption, relaxation, and emission can be elegantly visualized using a Jablonski diagram. For an environmentally sensitive fluorophore like dansyl, the diagram must be adapted to illustrate the influence of the solvent.

Sources

Methodological & Application

Protocol for the Preparation and Handling of N-Dansyl-L-serine Standard Solutions for High-Performance Liquid Chromatography (HPLC) Analysis

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the preparation of N-Dansyl-L-serine standard solutions intended for quantitative analysis by High-Performance Liquid Chromatography (HPLC). The accurate preparation of calibration standards is a foundational prerequisite for the reliable quantification of analytes. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring methodological robustness and data integrity. We address critical parameters including solvent selection, dissolution techniques, stability, and proper storage, grounded in established analytical chemistry principles. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the chromatographic analysis of amino acids and other derivatized compounds.

Introduction: The Criticality of Standard Preparation

N-Dansyl-L-serine is the fluorescent derivative formed by the reaction of L-serine with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride.[1][2] This pre-column derivatization is a widely adopted strategy in analytical chemistry to enhance the detectability of amino acids, which often lack a native chromophore suitable for UV-Vis detection or possess poor ionization efficiency for mass spectrometry.[3][4] The resulting dansylated sulfonamide adducts are intensely fluorescent and well-retained on reversed-phase HPLC columns, permitting sensitive and selective quantification.[5][6]

The validity of any quantitative HPLC method is fundamentally dependent on the accuracy of the calibration curve, which is, in turn, dictated by the precision with which the standard solutions are prepared. Errors in weighing, dilution, or solvent choice, as well as degradation of the standard, will introduce systemic bias, rendering the final analytical results unreliable. This protocol, therefore, presents a self-validating system for preparing N-Dansyl-L-serine standards, designed to minimize error and ensure the highest degree of accuracy.

Materials and Reagents

The quality of reagents and the calibration of equipment are paramount. Use only recognized analytical grade materials and calibrated instrumentation.

-

Analyte: N-Dansyl-L-serine reference standard (purity ≥ 98%)

-

Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH). HPLC-grade or Milli-Q purified water.

-

Buffer (Optional, for pH adjustment): Ammonium acetate or sodium bicarbonate solution (e.g., 10-20 mM). The choice of buffer should be compatible with the intended HPLC mobile phase.

-

Glassware: Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL), Class A volumetric pipettes, and glass beakers.

-

Equipment:

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Laboratory vortex mixer

-

Ultrasonic bath

-

Calibrated micropipettes

-

0.22 µm syringe filters (e.g., PTFE or nylon, compatible with organic solvents)

-

Amber HPLC vials with septa caps

-

Experimental Protocol: Preparation of Standard Solutions

This protocol details the preparation of a primary stock solution and a subsequent series of working standards for generating a calibration curve. All preparations should be performed in a clean, controlled laboratory environment, and the analyst should protect the dansylated compound from prolonged exposure to direct light due to its fluorescent nature.[7]

Preparation of the Primary Stock Solution (1000 µg/mL)

The primary stock solution is the cornerstone of the entire calibration hierarchy. Its accuracy dictates the accuracy of all subsequent dilutions.

-

Weighing the Reference Standard: Accurately weigh approximately 10.0 mg of the N-Dansyl-L-serine reference standard onto a calibrated analytical balance using a clean weighing paper or boat. Record the exact weight (e.g., 10.25 mg). The use of an anti-static device is recommended to minimize weighing errors.

-

Initial Dissolution: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Add approximately 5-7 mL of HPLC-grade acetonitrile (ACN).

-

Ensuring Complete Solubilization: Gently swirl the flask to dissolve the majority of the powder. Use a vortex mixer for 30 seconds, followed by sonication in an ultrasonic bath for 5-10 minutes to ensure all particles are fully dissolved. Visually inspect the solution against a light source to confirm the absence of any particulate matter.

-

Final Dilution: Allow the solution to return to ambient temperature. Carefully add ACN to the flask until the meniscus reaches the 10 mL calibration mark.

-

Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure a homogenous solution. This step is critical and often overlooked, leading to significant concentration errors.

-

Calculation of Actual Concentration: Calculate the precise concentration of the stock solution based on the actual weight.

-

Formula:Concentration (µg/mL) = (Weight of standard in mg * 1000) / Volume of flask in mL

-

Example:(10.25 mg * 1000) / 10 mL = 1025 µg/mL

-

-

Transfer and Storage: Transfer the stock solution into an amber glass vial for storage to protect it from light.

Preparation of Working Standard Solutions

Working standards are prepared by serially diluting the primary stock solution. This example outlines the preparation of a five-point calibration curve.

-

Intermediate Stock Preparation (100 µg/mL): Pipette 1.0 mL of the Primary Stock Solution into a 10 mL Class A volumetric flask. Dilute to the mark with your initial HPLC mobile phase composition (e.g., 50:50 ACN:Water) to ensure miscibility and compatibility upon injection.

-

Scientific Rationale: Diluting with the mobile phase minimizes solvent mismatch effects during injection, which can otherwise lead to poor peak shape and inaccurate quantification.

-

-

Serial Dilutions: Prepare the working calibration standards from the 100 µg/mL intermediate stock as described in the table below. Use calibrated micropipettes for transfers into appropriately sized volumetric flasks, and dilute with the mobile phase.

Table 1: Example Dilution Scheme for Calibration Standards

| Target Concentration (µg/mL) | Volume of 100 µg/mL Intermediate Stock | Final Volume (mL) | Diluent |

| 20.0 | 2.0 mL | 10 | Mobile Phase |

| 10.0 | 1.0 mL | 10 | Mobile Phase |

| 5.0 | 0.5 mL | 10 | Mobile Phase |

| 1.0 | 0.1 mL | 10 | Mobile Phase |

| 0.5 | 0.5 mL of 10 µg/mL Std. | 10 | Mobile Phase |

-

Final Filtration: Before transferring to HPLC vials, filter each working standard solution through a 0.22 µm syringe filter directly into a labeled amber HPLC vial.

-

Scientific Rationale: Filtration is a mandatory final step to remove any potential microparticulates that could otherwise obstruct the narrow capillaries of the HPLC system or, more critically, irreversibly damage the stationary phase of the analytical column.[1]

-

Workflow Visualization

The following diagram illustrates the logical flow from the solid reference standard to the final, injectable working solutions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

Using N-Dansyl-L-serine as a fluorescent probe for albumin binding site characterization

Application Notes & Protocols

Topic: Using N-Dansyl-L-serine as a Fluorescent Probe for Albumin Binding Site Characterization

Abstract

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a critical role in the pharmacokinetics of many drugs by acting as a transport and depot vehicle.[1][2] Characterizing the binding of novel chemical entities to HSA is therefore a cornerstone of modern drug development. This document provides a comprehensive guide to utilizing N-Dansyl-L-serine, a fluorescent amino acid derivative, as a probe for investigating ligand binding to HSA. We will detail the underlying principles of fluorescence spectroscopy in this context, provide step-by-step protocols for both direct and competitive binding assays, and offer insights into robust data analysis and interpretation. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and sensitive method to characterize drug-albumin interactions.

The Principle: Harnessing Environment-Sensitive Fluorescence

The dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group is a classic example of an environment-sensitive fluorophore.[] In an aqueous, polar environment, N-Dansyl-L-serine exhibits relatively low fluorescence. However, upon binding to a hydrophobic pocket within a protein like albumin, it is shielded from water molecules. This change in the microenvironment leads to a significant enhancement in its fluorescence quantum yield and often a blue shift (a shift to a shorter wavelength) in its emission maximum.[4]

This phenomenon is the foundation of the binding assay. By monitoring the fluorescence intensity of N-Dansyl-L-serine, we can directly quantify its interaction with albumin. Furthermore, we can leverage this interaction in a competitive assay format: a test compound that binds to the same site as N-Dansyl-L-serine will displace the probe, leading to a decrease in the observed fluorescence as the probe is released back into the aqueous buffer.[5] This displacement is proportional to the concentration and affinity of the test compound, allowing for the determination of its binding site and relative affinity.

Human serum albumin possesses two primary drug-binding sites, historically named Sudlow's Site I (in subdomain IIA) and Site II (in subdomain IIIA).[6][7] The binding specificity of different dansylated amino acids is determined by the physicochemical properties of their amino acid side chains.[1] For instance, dansylated amino acids with hydrophobic side chains often show specificity for Site II, while others may prefer Site I.[1][8] The protocol below will first establish the primary binding site of N-Dansyl-L-serine using known site-specific competitors before using it to characterize unknown compounds.

Essential Materials and Instrumentation

Reagents:

-

Human Serum Albumin (HSA), essentially fatty-acid-free (≥99%)

-

N-Dansyl-L-serine

-

Phosphate Buffered Saline (PBS), 10X concentrate, pH 7.4

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Warfarin (Site I specific ligand)[7]

-

Ibuprofen (Site II specific ligand)[7]

-

Test compound(s) of interest

-

Ultrapure water

Instrumentation:

-

Spectrofluorometer or a fluorescence microplate reader with adjustable excitation and emission wavelengths.

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Low-volume quartz cuvettes or black, flat-bottom 96-well microplates (for plate reader)

Experimental Workflow Overview

The overall process involves preparing the necessary reagents, performing fluorometric titrations to characterize the probe-albumin interaction, and finally, executing a competitive displacement assay to identify the binding site of a test compound.

Caption: Workflow for Albumin Binding Site Characterization.

Detailed Protocols

Protocol 1: Preparation of Stock Solutions

Causality Insight: Accurate concentrations are paramount for reliable binding constant calculations. Using fatty-acid-free HSA is critical because endogenous fatty acids can occupy drug-binding sites, leading to erroneous results.[1] DMSO is used to dissolve hydrophobic compounds, but its final concentration in the assay should be kept low (<1%) to avoid effects on protein structure and binding.[9]

-

Assay Buffer: Prepare 1X PBS (pH 7.4) using 10X concentrate and ultrapure water. Filter through a 0.22 µm filter if necessary.

-

HSA Stock (e.g., 100 µM): Accurately weigh fatty-acid-free HSA (MW ~66.5 kDa) and dissolve in 1X PBS to make a concentrated stock. Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

-

N-Dansyl-L-serine Stock (e.g., 1 mM): Dissolve N-Dansyl-L-serine in DMSO. This stock should be protected from light and stored at -20°C.

-

Ligand Stocks (e.g., 10 mM): Prepare stock solutions of Warfarin, Ibuprofen, and your test compound(s) in 100% DMSO.

Protocol 2: Direct Titration of HSA with N-Dansyl-L-serine

Objective: To determine the fluorescence enhancement and binding parameters of the probe to HSA.

-

Determine Optimal Wavelengths:

-

In a cuvette, prepare a solution of 1 µM N-Dansyl-L-serine and 5 µM HSA in 1X PBS.

-

Scan for the excitation maximum (typically ~340 nm) by monitoring emission at ~510 nm.[]

-

Using the determined excitation maximum, scan for the emission maximum (typically ~480-520 nm). Use these optimal wavelengths for all subsequent measurements.

-

-

Perform Titration:

-

Prepare a series of solutions in cuvettes or microplate wells. Each should contain a fixed concentration of N-Dansyl-L-serine (e.g., 1 µM).

-

Add increasing concentrations of HSA (e.g., 0, 0.5, 1, 2, 5, 10, 15, 20 µM). Ensure the final volume and DMSO concentration are constant across all samples.

-

Incubate the samples for 30 minutes at room temperature, protected from light, to allow binding to reach equilibrium.

-

Measure the fluorescence intensity (F) at the predetermined wavelengths.

-

-

Data Analysis:

-

Plot the change in fluorescence (ΔF = F - F₀, where F₀ is the fluorescence of the probe alone) against the HSA concentration.

-

To determine the binding constant (Ka) and the number of binding sites (n), the data can be analyzed using a Scatchard plot or, more reliably, by fitting to a non-linear regression model for one-site binding.

-

Protocol 3: Competitive Displacement Assay

Objective: To determine if a test compound binds to the same site as N-Dansyl-L-serine and to calculate its relative binding affinity (IC₅₀).

-

Assay Setup:

-

First, determine the primary binding site of N-Dansyl-L-serine. Prepare three sets of reactions:

-

Set A (Control): HSA + N-Dansyl-L-serine.

-

Set B (Site I Challenge): HSA + N-Dansyl-L-serine + a saturating concentration of Warfarin (e.g., 50 µM).

-

Set C (Site II Challenge): HSA + N-Dansyl-L-serine + a saturating concentration of Ibuprofen (e.g., 50 µM).

-

-

Use concentrations of HSA and N-Dansyl-L-serine that give a robust signal (e.g., 2 µM HSA and 1 µM probe, based on results from Protocol 2).

-

Incubate and measure fluorescence. A significant drop in fluorescence in Set B indicates N-Dansyl-L-serine binds to Site I. A drop in Set C indicates it binds to Site II.

-

-

Test Compound Titration:

-

Prepare a series of microplate wells.

-

To each well, add HSA and N-Dansyl-L-serine at the optimized concentrations.

-

Add increasing concentrations of your test compound (e.g., from 0.1 µM to 100 µM).

-

Include a "no inhibitor" control (0 µM test compound) and a "background" control (probe alone, no HSA).

-

Ensure the final volume and DMSO concentration are constant in all wells.

-

-

Incubation and Measurement:

-

Gently mix the plate and incubate for 30 minutes at room temperature, protected from light.

-

Measure fluorescence intensity using the optimized excitation and emission wavelengths.

-

Data Analysis and Interpretation

For the competitive displacement assay, the data should be processed to determine the concentration of the test compound that causes 50% inhibition of the probe's binding (IC₅₀).

-

Calculate Percent Inhibition: Use the following formula for each concentration of the test compound: % Inhibition = 100 * (1 - [(F_sample - F_background) / (F_no_inhibitor - F_background)]) Where:

-

F_sample is the fluorescence of the well with the test compound.

-

F_no_inhibitor is the fluorescence of the well with HSA and probe only.

-

F_background is the fluorescence of the well with the probe only.

-

-

Generate Dose-Response Curve:

-

Plot the % Inhibition versus the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism or an equivalent analysis tool to determine the IC₅₀ value.

-

Sample Data Presentation

| Test Compound [µM] | Log [Compound] | Fluorescence (RFU) | % Inhibition |

| 0 (Control) | - | 85,000 | 0.0 |

| 0.1 | -1.0 | 84,500 | 0.6 |

| 0.3 | -0.52 | 81,000 | 4.9 |

| 1.0 | 0.0 | 68,000 | 20.7 |

| 3.0 | 0.48 | 45,000 | 48.8 |

| 10.0 | 1.0 | 22,000 | 76.8 |

| 30.0 | 1.48 | 10,500 | 90.9 |

| 100.0 | 2.0 | 8,500 | 93.3 |

| Background | - | 3,000 | - |

Note: Data are illustrative.

Trustworthiness and Validation

This protocol is designed to be self-validating. The initial characterization using known Site I and Site II inhibitors (Warfarin and Ibuprofen) is a critical internal control that validates the probe's specificity within your experimental setup.[5] A compound identified as a "hit" (i.e., it displaces the probe) should be further evaluated for potential artifacts. For example, compounds that are intrinsically fluorescent or that quench fluorescence through mechanisms other than displacement (e.g., collisional quenching) can interfere.[10][11] These can be checked by running parallel experiments without HSA.

Conclusion

The use of N-Dansyl-L-serine as a fluorescent probe offers a sensitive, rapid, and cost-effective method for characterizing the binding of compounds to human serum albumin.[6][9] It is highly amenable to a high-throughput screening format for ranking compounds early in the drug discovery pipeline.[12][13] By first establishing the probe's binding site and then performing competitive displacement assays, researchers can confidently determine the primary binding locus of novel therapeutic candidates, providing invaluable insight into their potential pharmacokinetic profiles.

References

-

Binding Sites of Fluorescent Probes on Human Serum Albumin. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Testing for drug-human serum albumin binding using fluorescent probes and other methods. PMC. [Link]

-

Binding sites of fluorescent probes on human serum albumin. PubMed. [Link]

-

Binding of fluorescent dansyl amino acids in albumin: When access to the protein cavity is more important than the strength of binding. ResearchGate. [Link]

-

Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin. PMC. [Link]

-

A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding. PMC. [Link]

-

A fluorescence-based high throughput assay for the determination of small molecule-human serum albumin protein binding. PubMed. [Link]

-

Binding of fluorescent dansyl amino acids in albumin: When access to the protein cavity is more important than the strength of binding. Repositório Institucional UNESP. [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]

-

A fluorescence-based high throughput assay for the determination of small molecule−human serum albumin protein binding. ResearchGate. [Link]

-

Determination of the affinity of drugs toward serum albumin by measurement of the quenching of the intrinsic tryptophan fluorescence of the protein. PubMed. [Link]

-

Flavonoid-serum albumin complexation: Determination of binding constants and binding sites by fluorescence spectroscopy. ResearchGate. [Link]

-

Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin. ResearchGate. [Link]

-

Binding interaction of a novel fluorophore with serum albumins: steady state fluorescence perturbation and molecular modeling analysis. PMC. [Link]

-

How much can you trust fluorescence quenching to determine drug binding site in Human Serum Albumin? ResearchGate. [Link]

Sources

- 1. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 4. Binding interaction of a novel fluorophore with serum albumins: steady state fluorescence perturbation and molecular modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the affinity of drugs toward serum albumin by measurement of the quenching of the intrinsic tryptophan fluorescence of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A fluorescence-based high throughput assay for the determination of small molecule-human serum albumin protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methods for N-terminal amino acid determination using Dansyl-L-serine standards

Executive Summary & Scientific Rationale

The determination of the N-terminal amino acid is a fundamental step in protein characterization, essential for verifying recombinant protein identity and assessing degradation in drug development. While Edman degradation and Mass Spectrometry are standard, the Dansyl (5-dimethylaminonaphthalene-1-sulfonyl) method remains a robust, low-cost, and highly sensitive technique (10–100 pmol sensitivity).

This guide focuses on the specific application of Dansyl-L-serine as a critical reference standard. Due to the presence of a hydroxyl group on the side chain, Dansyl-L-serine exhibits unique chemical behaviors—specifically susceptibility to O-dansylation and subsequent acid lability—making it the ideal "Canary in the Coal Mine" (System Suitability Standard) for validating hydrolysis conditions. If Dansyl-L-serine is successfully recovered, the integrity of hydrophobic amino acids (Leu, Val) is virtually guaranteed.

The Chemistry of Dansylation

The reaction exploits the nucleophilic attack of the unprotonated